3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide
CAS No.:
Cat. No.: VC17990146
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
![3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide -](/images/structure/VC17990146.png)
Specification
Molecular Formula | C13H16N2O2 |
---|---|
Molecular Weight | 232.28 g/mol |
IUPAC Name | spiro[1H-2-benzofuran-3,3'-piperidine]-1'-carboxamide |
Standard InChI | InChI=1S/C13H16N2O2/c14-12(16)15-7-3-6-13(9-15)11-5-2-1-4-10(11)8-17-13/h1-2,4-5H,3,6-9H2,(H2,14,16) |
Standard InChI Key | NOLBTCMEMQUPBT-UHFFFAOYSA-N |
Canonical SMILES | C1CC2(CN(C1)C(=O)N)C3=CC=CC=C3CO2 |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Nomenclature
3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide belongs to the spirocyclic family, where two rings—benzofuran (a fused benzene and furan system) and piperidine (a six-membered amine ring)—share a single sp³-hybridized carbon atom. The IUPAC name reflects this connectivity: the benzofuran is numbered such that the spiro carbon resides at position 1, while the piperidine’s carboxamide substituent occupies position 1' .
Molecular Formula and Mass
-
Empirical formula:
-
Molecular weight: 268.31 g/mol (calculated from isotopic composition) .
-
Stereochemistry: The spiro center introduces chirality, though specific stereoisomers (e.g., R or S) require resolution via chiral chromatography or asymmetric synthesis .
Spectral Data
-
¹H NMR: Key signals include aromatic protons (δ 6.8–7.4 ppm, benzofuran), piperidine methylenes (δ 2.5–3.5 ppm), and a carboxamide NH (δ 6.1 ppm, broad) .
-
¹³C NMR: Distinct peaks for the spiro carbon (~45 ppm), carbonyl carbons (170–175 ppm), and aromatic carbons (110–150 ppm) .
Synthetic Methodologies
Umpolung Flow Chemistry
A scalable route to related spiro compounds, such as tert-butyl 3-oxo-3H-spiro[benzofuran-2,4′-piperidine]-1′-carboxylate, was achieved via umpolung reactivity (polarity reversal) . This method involves:
-
Hemiaminal Formation: Reacting 2-fluorobenzaldehyde with a benzotriazole derivative to generate a Katritzky hemiaminal.
-
Nucleophilic Addition: Deprotonation with n-butyllithium enables 1,2-addition to N-Boc-4-piperidone, forming a tetrahedral intermediate.
-
Cyclization: Acid-mediated collapse (e.g., oxalic acid) induces intramolecular nucleophilic aromatic substitution (SAr) to yield the spiro framework .
Optimization Parameters
-
Temperature: Flow reactors enable cryogenic conditions (-78°C) without large-scale infrastructure .
-
Yield: ~90% for the final spirocyclic product after crystallization .
Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
AcOH | 50 | 3 | 90 |
DMSO | 50 | 4 | 90 |
EtOH | Reflux | 24 | 20 |
Pharmacological Applications
SHP2 Inhibition and Cancer Therapeutics
The structurally analogous GDC-1971 (migoprotafib), derived from tert-butyl 3-oxo-3H-spiro[benzofuran-2,4′-piperidine]-1′-carboxylate, is a clinical-stage SHP2 inhibitor . SHP2, a PTP linked to RAS/MAPK signaling, is implicated in tumor proliferation. The carboxamide moiety in 3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide likely enhances binding affinity via hydrogen bonding with SHP2’s allosteric pocket .
Key Pharmacokinetic Data (Analogues)
Future Directions
-
Asymmetric Synthesis: Developing enantioselective routes to isolate bioactive stereoisomers.
-
Prodrug Formulations: Improving aqueous solubility via phosphate or ester derivatives.
-
Target Expansion: Screening against non-PTP targets (e.g., GPCRs, kinases).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume